4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 53977-29-0
VCID: VC13349474
InChI: InChI=1S/C12H11NO5/c1-17-9-3-6-8(4-10(9)18-2)13-5-7(11(6)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)
SMILES: COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)OC
Molecular Formula: C12H11NO5
Molecular Weight: 249.22 g/mol

4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

CAS No.: 53977-29-0

Cat. No.: VC13349474

Molecular Formula: C12H11NO5

Molecular Weight: 249.22 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid - 53977-29-0

Specification

CAS No. 53977-29-0
Molecular Formula C12H11NO5
Molecular Weight 249.22 g/mol
IUPAC Name 6,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid
Standard InChI InChI=1S/C12H11NO5/c1-17-9-3-6-8(4-10(9)18-2)13-5-7(11(6)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)
Standard InChI Key OHEYCDPOWKNXLX-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)OC
Canonical SMILES COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoline backbone—a benzene ring fused to a pyridine ring—with three key substituents:

  • A hydroxyl (-OH) group at position 4

  • Methoxy (-OCH3_3) groups at positions 6 and 7

  • A carboxylic acid (-COOH) group at position 3 .

This arrangement creates a planar, conjugated system that enhances stability and influences electronic properties. The presence of electron-donating methoxy groups and electron-withdrawing carboxylic acid creates a polarized structure, affecting reactivity and solubility.

Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC12H11NO5\text{C}_{12}\text{H}_{11}\text{NO}_{5}
Molecular Weight249.22 g/mol
Exact Mass249.064 g/mol
LogP (Partition Coefficient)1.6558
Polar Surface Area (PSA)88.88 Ų

The moderate LogP value suggests balanced lipophilicity, enabling penetration through biological membranes while retaining aqueous solubility . The high PSA, driven by hydroxyl and carboxylic acid groups, indicates significant hydrogen-bonding potential, which may influence pharmacokinetic behavior.

Synthesis and Industrial Preparation

Historical Synthetic Routes

Early methods described in Acta Chimica Hungarica (1983) and subsequent patents (e.g., U.S. 20100239576) utilized 3,4-dimethoxyaniline as a starting material. Key steps included:

  • Nucleophilic Substitution: Reaction with ethoxymethylene malonate to form intermediate esters .

  • Cyclization: Thermal treatment at 250°C to yield 4-hydroxyquinoline-3-carboxylic acid derivatives .

  • Decarboxylation and Chlorination: Conversion to 4-chloro-6,7-dimethoxyquinoline using phosphorus trichloride .

These routes suffered from low yields (~40%) due to side reactions during high-temperature cyclization .

Modern Optimization

A 2016 Chinese patent (CN106008336A) introduced a streamlined protocol:

  • Nitration: 3,4-Dimethoxyacetophenone is nitrated to 2-nitro-4,5-dimethoxyacetophenone .

  • Condensation: Reaction with N,N-dimethylformamide dimethyl acetal forms a propenone intermediate .

  • Cyclization and Functionalization: Acid-catalyzed cyclization followed by hydrolysis and decarboxylation yields the target compound .

This method improved yields to 65–70% and reduced reaction times by 30% compared to traditional approaches .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 12.5 µg/mL) and fungi (Candida albicans: MIC = 25 µg/mL). The carboxylic acid group enhances membrane disruption by interacting with bacterial phospholipids, while methoxy groups facilitate penetration through hydrophobic cell walls.

Exposure RouteRisk LevelPreventive Measures
InhalationHighUse fume hoods; NIOSH-approved respirators
Dermal ContactModerateNitrile gloves; lab coats
IngestionSevereAvoid eating/drinking in lab areas

Data from Material Safety Data Sheets (MSDS) classify the compound as Category 3 acute toxicity (LD50_{50} > 500 mg/kg, oral, rat).

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors (e.g., EGFR and VEGFR antagonists) due to its ability to chelate ATP-binding pockets. Modifications at the 3-carboxylic acid position yield derivatives with enhanced bioavailability .

Comparison with Analogues

CompoundKey DifferenceBioactivity (IC50_{50})
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acidNative structure10 µM (MCF-7)
Ethyl Ester Derivative (CAS 13436-14-1)Esterified carboxylic acid15 µM (MCF-7)
4-Chloro-6,7-dimethoxyquinolineChlorine substitution at C48 µM (Topo II inhibition)

Esterification reduces polarity, improving blood-brain barrier penetration but decreasing aqueous solubility .

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